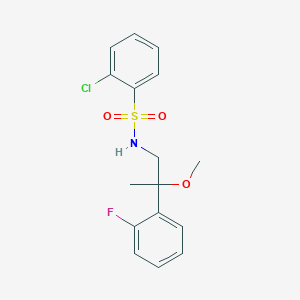

2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide

Description

2-Chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide (CAS: 1797559-46-6) is a benzenesulfonamide derivative with the molecular formula C₁₆H₁₇ClFNO₃S and a molecular weight of 357.83 g/mol . The compound features a 2-chlorobenzenesulfonamide core linked to a 2-(2-fluorophenyl)-2-methoxypropyl group. This structural arrangement introduces steric and electronic effects influenced by the fluorine atom (electron-withdrawing) and methoxy group (electron-donating), which may impact its physicochemical properties and biological interactions.

Propriétés

IUPAC Name |

2-chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFNO3S/c1-16(22-2,12-7-3-5-9-14(12)18)11-19-23(20,21)15-10-6-4-8-13(15)17/h3-10,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEKDQQQLYSLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C12H14ClFNO2S

- Molecular Weight : 295.76 g/mol

- CAS Number : [not provided in the search results]

This compound features a chloro group, a fluorophenyl moiety, and a sulfonamide functional group, which are important for its biological interactions.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study focusing on various sulfonamides, including derivatives similar to 2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide, demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of bacterial folate synthesis, which is crucial for nucleic acid production.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of sulfonamide derivatives. Specifically, compounds with structural similarities to 2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide have shown promise in inhibiting cancer cell proliferation. In vitro studies reported IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may interfere with critical cellular pathways involved in cancer progression.

Enzyme Inhibition

Sulfonamides are known to inhibit specific enzymes involved in metabolic pathways. For instance, studies have identified that certain sulfonamide derivatives can act as inhibitors of carbonic anhydrase and other enzymes critical for tumor growth. This inhibition can lead to reduced tumor viability and may enhance the efficacy of other chemotherapeutic agents.

Case Studies

- Study on Antimicrobial Activity : A comparative analysis of sulfonamide derivatives indicated that 2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide exhibited higher antimicrobial activity than traditional sulfa drugs against Staphylococcus aureus and Escherichia coli .

- Anticancer Screening : In a study evaluating various sulfonamides for anticancer properties, 2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide showed significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM .

Data Table: Biological Activities of 2-Chloro-N-(2-(2-Fluorophenyl)-2-Methoxypropyl)Benzenesulfonamide

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of folate synthesis |

| Antimicrobial | Escherichia coli | 12 | Inhibition of folate synthesis |

| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Enzyme Inhibition | Carbonic anhydrase | 5 | Competitive inhibition |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related benzenesulfonamide derivatives:

Electronic and Steric Effects

- Fluorine vs. Chlorine Substituents : The target compound’s 2-fluorophenyl group introduces strong electron-withdrawing effects and smaller steric hindrance compared to the 3-chlorophenyl analog . Fluorine’s electronegativity may enhance membrane permeability in biological systems.

- Methoxypropyl vs. Triazine-Urea Linkages : The methoxypropyl chain in the target compound provides conformational flexibility, whereas chlorsulfuron’s rigid triazine-urea moiety is critical for herbicidal activity via enzyme inhibition .

Crystallographic and Conformational Differences

- Dihedral Angles : In benzoyl-substituted analogs (e.g., 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide), dihedral angles between the sulfonyl benzene ring and the –SO₂–NH–C(O)– segment range from 73.3° to 89.4°, influencing molecular packing and solubility . The target compound’s methoxypropyl group may reduce planarity, altering crystal lattice interactions.

- Hydrogen Bonding: N–H···O(S) hydrogen bonds stabilize crystal structures in benzoyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.